molecular formula C27H51N9O7 B14757032 Dusquetide aceate

Dusquetide aceate

Cat. No.: B14757032
M. Wt: 613.8 g/mol
InChI Key: MHCOZKVWHCZMCC-SBSJNQFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dusquetide aceate is a synthetic peptide known for its role as an innate immune defense regulator. It modulates the body’s immune response to both pathogen-associated molecular patterns and damage-associated molecular patterns by binding to the protein p62. This compound has shown significant potential in reducing inflammation and enhancing the clearance of bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dusquetide aceate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography, to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Dusquetide aceate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of the synthesis is this compound itself. During hydrolysis, the peptide bonds can be broken down into smaller peptide fragments or individual amino acids .

Scientific Research Applications

Dusquetide aceate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and peptide-based drug design.

    Biology: Investigated for its role in modulating the innate immune response and its interaction with the protein p62.

    Medicine: Explored for its potential in treating conditions like oral mucositis, a common side effect of chemotherapy and radiation therapy.

    Industry: Utilized in the development of new therapeutic agents targeting the innate immune system.

Mechanism of Action

Dusquetide aceate exerts its effects by binding to the ZZ domain of the protein p62. This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections. Notably, this compound does not activate autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific interaction with the ZZ domain of p62, which distinguishes it from other innate defense regulators. Its ability to modulate the immune response without activating autophagy sets it apart from other compounds targeting the innate immune system .

Properties

Molecular Formula

C27H51N9O7

Molecular Weight

613.8 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2R,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H47N9O5.C2H4O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;1-2(3)4/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);1H3,(H,3,4)/t14-,15-,16-,17-,18-,19+;/m0./s1

InChI Key

MHCOZKVWHCZMCC-SBSJNQFDSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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